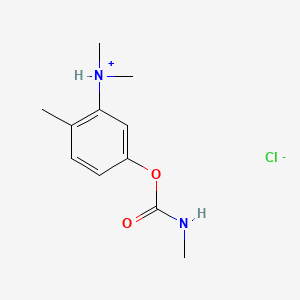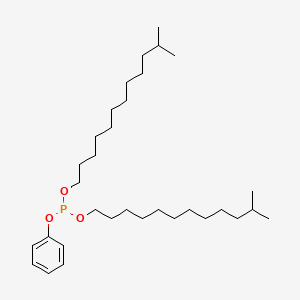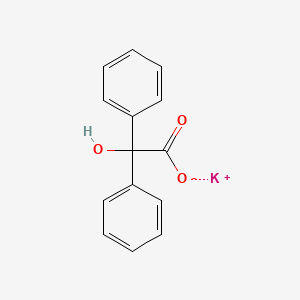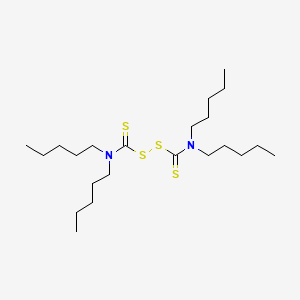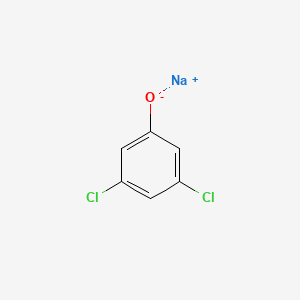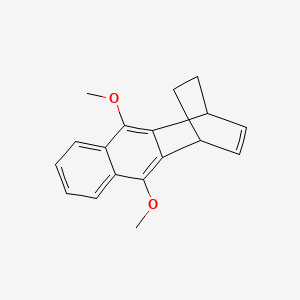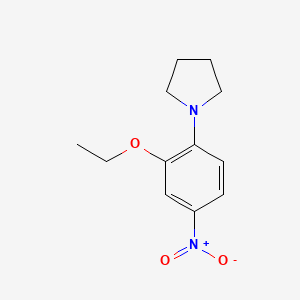
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 2-ethoxy-4-nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine typically involves the reaction of 2-ethoxy-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxy-4-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Methoxy-4-nitrophenyl)pyrrolidine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(2-Nitrophenyl)pyrrolidine: Lacking the ethoxy group, this compound may have different reactivity and applications.
Pyrrolidine derivatives: Various derivatives of pyrrolidine, such as pyrrolidinones and pyrrolizines, exhibit diverse biological activities and are used in different research and industrial applications.
Propriétés
Numéro CAS |
68052-19-7 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
1-(2-ethoxy-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12-9-10(14(15)16)5-6-11(12)13-7-3-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
KJWAQCRRFKAAIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


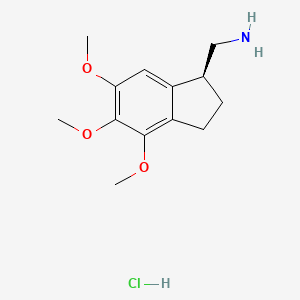

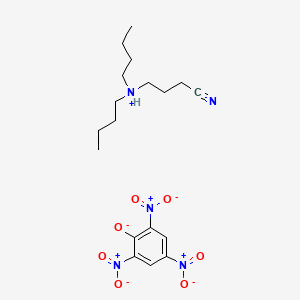

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
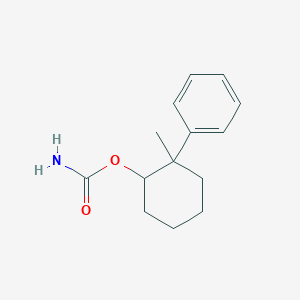
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
